7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
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Overview
Description
7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine: is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a pyrrole ring and two trifluoromethyl groups attached to the naphthyridine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere . Another approach involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Friedländer synthesis, which is known for its efficiency and ability to produce large quantities of naphthyridine derivatives. The use of metal-catalyzed reactions, such as those involving palladium or iridium catalysts, can also be adapted for industrial-scale production due to their high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the naphthyridine core to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring and the naphthyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Naphthyridine oxides.
Reduction: Dihydro or tetrahydro naphthyridine derivatives.
Substitution: Various substituted naphthyridine and pyrrole derivatives.
Scientific Research Applications
7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, thereby modulating their activity. For example, it can inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used to treat bacterial infections.
1,6-Naphthyridines: Known for their anticancer and anti-HIV activities.
1,5-Naphthyridines: Exhibiting a variety of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is unique due to the presence of both pyrrole and trifluoromethyl groups, which enhance its chemical stability and biological activity. This compound’s ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable molecule for scientific research and industrial applications.
Properties
IUPAC Name |
7-pyrrol-1-yl-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N3/c15-13(16,17)9-7-10(14(18,19)20)21-12-8(9)3-4-11(22-12)23-5-1-2-6-23/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRWOJXHDHOSOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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